molecular formula C9H9NO2 B13226352 4-Ethyl-1,2-benzoxazol-3-ol

4-Ethyl-1,2-benzoxazol-3-ol

Cat. No.: B13226352
M. Wt: 163.17 g/mol
InChI Key: SMEFYTIZTMNNMA-UHFFFAOYSA-N
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Description

4-Ethyl-1,2-benzoxazol-3-ol is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an ethyl group attached to the fourth position and a hydroxyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2-benzoxazol-3-ol typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with 4-ethylbenzaldehyde in the presence of an acid catalyst under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as Lewis acids or solid acid catalysts may be employed to facilitate the cyclization reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The oxazole ring can be reduced to form a dihydrobenzoxazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens, nitro groups, or sulfonic acids can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of 4-ethyl-1,2-benzoxazol-3-one or 4-ethyl-1,2-benzoxazol-3-carboxylic acid.

    Reduction: Formation of 4-ethyl-2,3-dihydro-1,2-benzoxazole.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the electrophile used.

Scientific Research Applications

4-Ethyl-1,2-benzoxazol-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2-benzoxazol-3-ol depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

    Benzoxazole: The parent compound without the ethyl and hydroxyl groups.

    2-Methylbenzoxazole: A benzoxazole derivative with a methyl group at the second position.

    5-Chlorobenzoxazole: A benzoxazole derivative with a chlorine atom at the fifth position.

Uniqueness: 4-Ethyl-1,2-benzoxazol-3-ol is unique due to the presence of both an ethyl group and a hydroxyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its versatility in synthetic chemistry.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-ethyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C9H9NO2/c1-2-6-4-3-5-7-8(6)9(11)10-12-7/h3-5H,2H2,1H3,(H,10,11)

InChI Key

SMEFYTIZTMNNMA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)ONC2=O

Origin of Product

United States

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